molecular formula C23H29FO6 B1672235 Isoflupredone acetate CAS No. 338-98-7

Isoflupredone acetate

Cat. No.: B1672235
CAS No.: 338-98-7
M. Wt: 420.5 g/mol
InChI Key: ZOCUOMKMBMEYQV-GSLJADNHSA-N
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Description

Isoflupredone acetate is a synthetic glucocorticoid corticosteroid used primarily in veterinary medicine. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is often utilized to treat various inflammatory and allergic conditions in animals, including bovine ketosis, musculoskeletal disorders, and respiratory diseases .

Mechanism of Action

Target of Action

Isoflupredone acetate is a synthetic glucocorticoid corticosteroid . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of inflammation and immune response .

Mode of Action

As a glucocorticoid receptor agonist, this compound triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . This interaction results in the modulation of the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and platelet-activating factor . It also suppresses the production of inducible nitric oxide synthase and chondrodestructive enzymes such as collagenase .

Biochemical Pathways

The interaction of this compound with glucocorticoid receptors affects various biochemical pathways. These pathways are involved in the regulation of inflammation and immune response. The downstream effects include the suppression of inflammatory mediators and enzymes, which can help alleviate symptoms of inflammation and other related conditions .

Pharmacokinetics

The pharmacokinetics of this compound can vary depending on the route of administration. For instance, following intra-articular administration in horses, the maximum plasma concentration was observed at 2.5 hours, and concentrations were less than the limit of quantitation by 72 hours . Isoflupredone was below detectable concentrations in urine by 72 hours post-administration in all horses and no longer detectable in synovial fluid by 96 hours post-administration .

Result of Action

The action of this compound results in the suppression of inflammation and immune response. This can lead to a decrease in symptoms associated with these conditions, such as pain and swelling . In horses, for example, joint circumference was significantly decreased in the isoflupredone treatment group compared to the saline group at 24 and 48 hours post drug administration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, inflammation can affect the pharmacokinetics of the drug

Biochemical Analysis

Biochemical Properties

Isoflupredone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. Upon binding, the this compound-receptor complex translocates to the nucleus, where it influences the transcription of specific genes . This interaction modulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune responses . In other cell types, it can alter glucose metabolism, leading to increased gluconeogenesis and decreased glucose uptake . These effects contribute to its anti-inflammatory and immunosuppressive actions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. This binding induces a conformational change in the receptor, allowing the complex to translocate to the nucleus . In the nucleus, the complex binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes . This regulation results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators . Additionally, this compound can inhibit the activity of transcription factors such as NF-κB, further reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its anti-inflammatory effects are most pronounced within the first 24 to 48 hours post-administration . The compound is relatively stable, but its activity can diminish over time due to metabolic degradation . Long-term exposure to this compound may lead to alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and modulates immune responses . At higher doses, it can cause adverse effects such as immunosuppression, hyperglycemia, and muscle wasting . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while excessively high doses can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted via the kidneys. This compound can influence metabolic flux by altering the levels of various metabolites, including glucose and amino acids . It also affects the activity of enzymes involved in gluconeogenesis and glycogenolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to plasma proteins such as albumin . It can cross cell membranes and accumulate in target tissues, where it exerts its effects . The distribution of this compound is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it regulates gene expression . This compound may also interact with other cellular compartments, such as the endoplasmic reticulum, where it can influence protein synthesis and folding . Post-translational modifications of the receptor complex can further direct its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoflupredone acetate is synthesized through a multi-step process involving the fluorination of prednisolone. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Isoflupredone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound. These derivatives are often studied for their pharmacological properties .

Scientific Research Applications

Isoflupredone acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.

    Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response.

    Medicine: this compound is used in veterinary medicine to treat inflammatory and allergic conditions in animals.

    Industry: It is employed in the pharmaceutical industry for the formulation of veterinary drugs

Comparison with Similar Compounds

Isoflupredone acetate is often compared with other glucocorticoids such as dexamethasone, prednisolone, and triamcinolone.

Similar Compounds

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUOMKMBMEYQV-GSLJADNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045306
Record name Isoflupredone acetate
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-98-7
Record name Isoflupredone acetate
Source CAS Common Chemistry
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Record name Isoflupredone acetate [USAN:USP]
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Record name Isoflupredone acetate
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Record name ISOFLUPREDONE ACETATE
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Record name ISOFLUPREDONE ACETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Isoflupredone acetate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, ] This binding leads to translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and metabolism. []

ANone: this compound exerts anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. [, ] It accomplishes this by suppressing the expression of enzymes involved in their synthesis, like phospholipase A2. []

ANone: this compound suppresses the immune response by inhibiting the proliferation and activation of various immune cells, including lymphocytes and macrophages. [] This immunosuppressive effect contributes to its therapeutic benefits in inflammatory and immune-mediated diseases. []

ANone: Research indicates that this compound does not significantly reduce mammary epithelial cell sloughing during the early stages of endotoxin-induced mastitis in dairy cows. [] While significant epithelial cell damage is observed, the drug does not appear to mitigate this particular aspect of the inflammatory response.

ANone: The molecular formula of this compound is C24H31FO6, and its molecular weight is 434.5 g/mol. []

ANone: Yes, spectroscopic techniques like mass spectrometry and high-performance liquid chromatography (HPLC) have been employed to characterize and quantify this compound in various matrices, including plasma, urine, synovial fluid, and pharmaceutical formulations. [, , , ]

ANone: Studies have investigated the stability of this compound under different conditions, including exposure to gamma radiation. [, ] While it exhibits good stability overall, specific degradation products have been identified, such as those resulting from the loss of the corticoid side chain or conversion of the C-11 alcohol to the C-11 ketone. []

ANone: Based on the provided research papers, this compound is primarily investigated for its pharmacological properties as a corticosteroid, and no information is available regarding its potential catalytic properties or applications in chemical reactions.

ANone: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques could be valuable tools for exploring the structure-activity relationships, pharmacokinetic properties, and potential drug interactions of this compound.

ANone: this compound is available in various formulations, including injectable solutions and topical preparations. [, , , ] The specific formulation strategies employed depend on the intended route of administration and desired pharmacokinetic profile.

ANone: As a potent pharmaceutical compound, this compound requires careful handling and disposal to minimize potential risks to human health and the environment. [] Specific SHE regulations and guidelines should be consulted and strictly adhered to during its manufacturing, use, and disposal.

ANone: Studies in horses have demonstrated that following intra-articular administration, this compound is detectable in plasma for up to 48 hours, with a half-life of approximately 24 hours. [] It is also detectable in synovial fluid for extended periods, suggesting a localized effect within the joint. [, ]

ANone: As a corticosteroid, this compound can cross the blood-brain barrier. [] This property is relevant to both its therapeutic effects and potential side effects on the central nervous system.

ANone: The duration of action of this compound can vary depending on the route of administration, dosage, and individual patient factors. [] Research suggests that its effects on gene expression in synovial fluid can persist for several weeks following a single intra-articular injection in horses. []

ANone: Yes, in vitro studies have investigated the effects of this compound on equine articular tissue cocultures. [] These studies have demonstrated its ability to modulate the expression of inflammatory mediators and matrix metalloproteinases in an inflammatory environment. []

ANone: this compound has been extensively studied in various animal models, including horses, cows, and pigs. [, , , , , , , , , , , , , ] These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

ANone: Like all corticosteroids, this compound can cause a range of side effects, particularly with prolonged or high-dose use. [] These may include electrolyte disturbances, immunosuppression, metabolic alterations, and gastrointestinal ulceration.

ANone: Research is ongoing to develop novel drug delivery systems for corticosteroids like this compound to enhance their efficacy and minimize systemic side effects. These strategies include nanoparticles, liposomes, and other targeted delivery approaches.

ANone: Monitoring the clinical response and changes in specific laboratory parameters, such as inflammatory markers and electrolyte levels, can help assess the efficacy and potential side effects of this compound treatment.

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the sensitive and specific quantification of this compound in biological samples. [, , ] ELISA-based methods have also been explored as screening tools. []

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